molecular formula C8H6Cl2F2 B1454901 1,2-Dichloro-4-(1,1-difluoroethyl)benzene CAS No. 1204295-72-6

1,2-Dichloro-4-(1,1-difluoroethyl)benzene

Cat. No.: B1454901
CAS No.: 1204295-72-6
M. Wt: 211.03 g/mol
InChI Key: MQZFHEVMCSILDA-UHFFFAOYSA-N
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Description

1,2-Dichloro-4-(1,1-difluoroethyl)benzene is an organic compound with the molecular formula C8H6Cl2F2 It is a derivative of benzene, where two chlorine atoms and a difluoroethyl group are substituted on the benzene ring

Preparation Methods

The synthesis of 1,2-Dichloro-4-(1,1-difluoroethyl)benzene typically involves the chlorination and fluorination of benzene derivatives. One common method includes the reaction of 1,2-dichlorobenzene with 1,1-difluoroethane under specific conditions to introduce the difluoroethyl group. Industrial production methods may involve catalytic processes to enhance yield and purity .

Chemical Reactions Analysis

1,2-Dichloro-4-(1,1-difluoroethyl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different products, depending on the reagents and conditions used.

    Addition Reactions: The difluoroethyl group can participate in addition reactions with various electrophiles and nucleophiles.

Common reagents used in these reactions include halogens, acids, bases, and transition metal catalysts. Major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

1,2-Dichloro-4-(1,1-difluoroethyl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism by which 1,2-Dichloro-4-(1,1-difluoroethyl)benzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The difluoroethyl group can enhance the compound’s binding affinity and specificity for certain targets, influencing various biochemical pathways .

Comparison with Similar Compounds

1,2-Dichloro-4-(1,1-difluoroethyl)benzene can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for specialized applications .

Biological Activity

1,2-Dichloro-4-(1,1-difluoroethyl)benzene, a chlorinated aromatic compound, has garnered attention due to its potential biological activities. This article explores its mechanisms of action, biochemical pathways affected, and relevant case studies that illustrate its effects on biological systems.

Chemical Structure and Properties

  • Chemical Formula : C9H8Cl2F2
  • CAS Number : 1204295-72-6
  • Molecular Weight : 227.07 g/mol

The compound features two chlorine atoms and a difluoroethyl group attached to a benzene ring, which influences its reactivity and interaction with biological molecules.

This compound exhibits biological activity primarily through the following mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways. This inhibition can lead to altered cellular functions and metabolic processes.
  • Cell Signaling Interference : It may interfere with cell signaling pathways by affecting the phosphorylation states of proteins involved in growth and apoptosis.

Biochemical Pathways Affected

The biological activity of this compound can be summarized in the following pathways:

PathwayEffect
Tyrosine Kinase Pathway Inhibition of cell proliferation
Apoptosis Pathway Induction of programmed cell death
Metabolic Pathways Altered metabolism of xenobiotics

Study 1: Cytotoxicity in Cancer Cells

A study conducted on cancer cell lines demonstrated that this compound exhibited significant cytotoxic effects. The compound induced apoptosis through the activation of caspases and modulation of Bcl-2 family proteins. This suggests its potential as an anticancer agent.

Study 2: Enzyme Interaction

Research indicated that this compound interacts with cytochrome P450 enzymes, which are crucial for drug metabolism. The inhibition of these enzymes can lead to altered pharmacokinetics of co-administered drugs, raising concerns regarding drug-drug interactions.

Study 3: Environmental Impact

Given its chlorinated nature, this compound has been studied for its environmental persistence and potential toxicity to aquatic organisms. Laboratory tests revealed that it can disrupt endocrine functions in fish models.

Pharmacokinetics and Metabolism

The metabolism of this compound is primarily mediated by cytochrome P450 enzymes. Key metabolic pathways include:

  • Phase I Reactions : Oxidation leading to the formation of hydroxylated metabolites.
  • Phase II Reactions : Conjugation reactions that enhance water solubility for excretion.

Toxicological Profile

The toxicological profile indicates that exposure to high concentrations may lead to adverse health effects, including:

  • Acute Toxicity : Symptoms may include respiratory distress and neurological effects.
  • Chronic Exposure Risks : Potential carcinogenic effects based on structural analogs and their known toxicities.

Properties

IUPAC Name

1,2-dichloro-4-(1,1-difluoroethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2F2/c1-8(11,12)5-2-3-6(9)7(10)4-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQZFHEVMCSILDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1)Cl)Cl)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2F2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101271689
Record name 1,2-Dichloro-4-(1,1-difluoroethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101271689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1204295-72-6
Record name 1,2-Dichloro-4-(1,1-difluoroethyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1204295-72-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Dichloro-4-(1,1-difluoroethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101271689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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